
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ANMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMA is a member of the acrylamide family and has a molecular formula of C18H17N3O4.
作用机制
The mechanism of action of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves its ability to bind to specific enzymes and inhibit their activity. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. This compound has also been found to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its ability to inhibit the activity of specific enzymes, making it a potential candidate for drug discovery. This compound also has unique properties that make it a useful building block for the synthesis of novel polymers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide research. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease and cancer. Another potential direction is the synthesis of novel polymers using this compound as a building block. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its ability to inhibit the activity of specific enzymes makes it a potential candidate for drug discovery, while its unique properties make it a useful building block for the synthesis of novel polymers. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
The synthesis of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacetic acid and 4-methylphenylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, this compound has been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, this compound has been used as a catalyst for various chemical reactions.
属性
IUPAC Name |
(E)-2-acetamido-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-7-15(8-4-12)20-18(23)17(19-13(2)22)11-14-5-9-16(10-6-14)21(24)25/h3-11H,1-2H3,(H,19,22)(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQGLPYATGAOQY-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

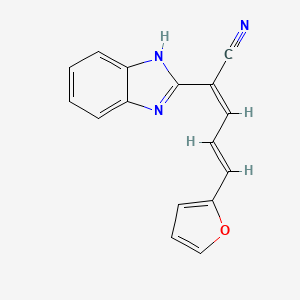
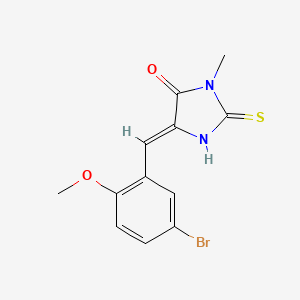
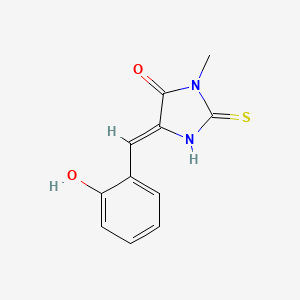
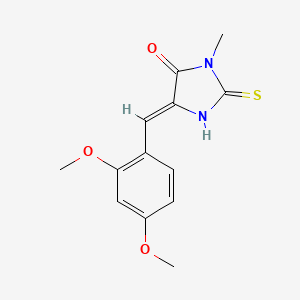
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
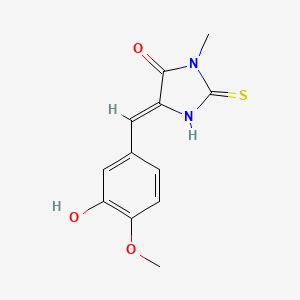
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
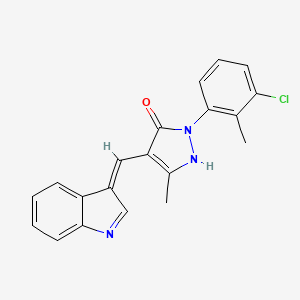
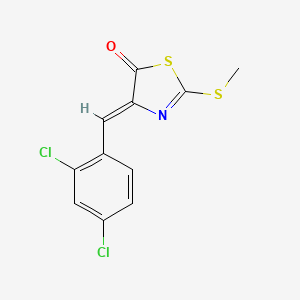
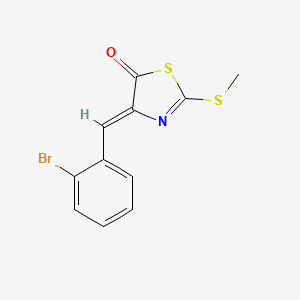

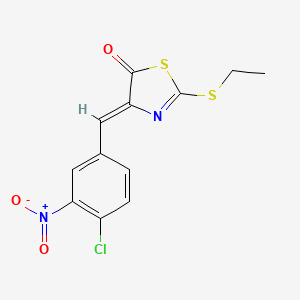
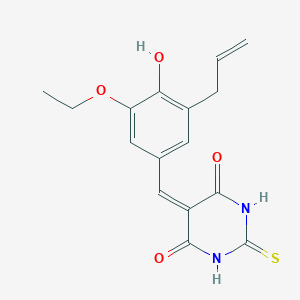
![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)